molecular formula C13H18N2O6S B12413414 Tasipimidine sulfate CAS No. 1465908-73-9

Tasipimidine sulfate

Cat. No.: B12413414
CAS No.: 1465908-73-9
M. Wt: 330.36 g/mol
InChI Key: HZWPSPYSMWTZTG-UHFFFAOYSA-N
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Preparation Methods

Tasipimidine sulfate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(3,4-dihydro-5-methoxy-1H-2-benzopyran-1-yl)-4,5-dihydro-1H-imidazole with sulfuric acid to form the sulfate salt . The reaction conditions typically involve maintaining a stable pH range from about 2.0 to about 5.0 to ensure the stability of the compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tasipimidine sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction rate and product yield . Major products formed from these reactions include various derivatives of this compound, which can be further investigated for their potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Tasipimidine sulfate exerts its effects by selectively binding to alpha-2A adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release. Upon binding, the compound activates these receptors, leading to a decrease in the release of norepinephrine and other neurotransmitters. This results in reduced sympathetic nervous system activity, leading to decreased anxiety and fear responses . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .

Comparison with Similar Compounds

Tasipimidine sulfate is unique in its high selectivity for alpha-2A adrenoceptors compared to other similar compounds. Some similar compounds include:

    Clonidine: An alpha-2 adrenoceptor agonist used primarily for treating hypertension.

    Dexmedetomidine: Another alpha-2 adrenoceptor agonist used for sedation and analgesia.

    Tizanidine: An alpha-2 adrenoceptor agonist used for muscle spasticity.

Compared to these compounds, this compound has shown higher selectivity for alpha-2A adrenoceptors, making it a more targeted therapeutic agent for treating anxiety and fear .

Properties

CAS No.

1465908-73-9

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

IUPAC Name

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid

InChI

InChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4)

InChI Key

HZWPSPYSMWTZTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O

Origin of Product

United States

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